molecular formula C4H7NO B1624197 3-Oxa-6-azabicyclo[3.1.0]hexane CAS No. 5834-36-6

3-Oxa-6-azabicyclo[3.1.0]hexane

Cat. No.: B1624197
CAS No.: 5834-36-6
M. Wt: 85.1 g/mol
InChI Key: NGXORXSKEIVRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Bridged Heterocyclic Systems

The 3-Oxa-6-azabicyclo[3.1.0]hexane scaffold is a bicyclic compound featuring a fused five-membered pyrrolidine (B122466) ring and a three-membered epoxide ring. This arrangement classifies it as a bridged heterocyclic system, a group of molecules characterized by two rings sharing two non-adjacent atoms. The fusion of the epoxide and pyrrolidine rings creates a rigid and conformationally constrained structure.

X-ray crystallography studies of derivatives, such as ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, reveal specific conformational features. beilstein-journals.orgnih.gov The pyrrolidine ring typically adopts an envelope conformation, with the nitrogen atom often acting as the flap. beilstein-journals.orgnih.gov This conformation places the nitrogen atom syn to the oxygen of the epoxide ring. beilstein-journals.orgnih.gov The dihedral angle between the fused three- and five-membered rings is significant, often approaching an almost orthogonal relationship, which contributes to the molecule's distinct three-dimensional shape. beilstein-journals.orgnih.gov These structural nuances, including the potential for various stereochemical configurations, are crucial for the molecule's interactions with biological targets. sigmaaldrich.com The presence of both an oxygen and a nitrogen atom within the bicyclic framework introduces specific electronic effects and potential for diverse functionalization. sigmaaldrich.com

The conformational properties of such bridged systems are a subject of ongoing research, with studies often employing both experimental techniques like gas electron diffraction and theoretical calculations to understand the conformational equilibria in different phases. ethernet.edu.et The rigidity and defined stereochemistry of the this compound system make it an attractive isostere for other saturated heterocycles, such as piperidine, in the design of new therapeutic agents. bohrium.com

Significance of the this compound Framework in Complex Molecule Synthesis

The 3-azabicyclo[3.1.0]hexane core, a close structural relative of the this compound system, is a recurring motif in a wide array of natural products and pharmaceutically active molecules. chemimpex.comnih.govrsc.orgresearchgate.net This prevalence underscores the importance of the bicyclo[3.1.0]hexane framework in medicinal chemistry. The incorporation of an oxygen atom to form the this compound scaffold provides a valuable intermediate for the synthesis of a variety of complex molecules, particularly in the development of novel therapeutics. nih.gov

The utility of this framework is highlighted by its role as a versatile building block. For instance, tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate is recognized for its application in organic synthesis, enabling the efficient construction of more elaborate molecular structures. nih.gov The unique bicyclic structure enhances its reactivity and provides a stable and easy-to-handle starting point for laboratory-scale synthesis. nih.gov Its application extends to the development of new medications, particularly those targeting neurological disorders. nih.gov

The significance of the broader 3-azabicyclo[3.1.0]hexane class is exemplified by its presence in compounds such as the broad-spectrum antibacterial agent trovafloxacin. researchgate.net Furthermore, derivatives of this scaffold have been investigated for their potential as antagonists of morphine-induced antinociception and as histone deacetylase inhibitors. beilstein-journals.org The rigid conformation of the this compound system allows for the precise spatial arrangement of functional groups, a critical factor in designing molecules with specific biological activities.

Historical Development of Synthetic Approaches to this compound Derivatives

The synthesis of this compound and its derivatives has evolved significantly over time, with the development of increasingly efficient and stereoselective methods.

Early Synthetic Strategies

Initial approaches to the synthesis of related 3-azabicyclo[3.1.0]hexane systems often involved multi-step sequences. An early method for preparing a tosylated derivative of this compound involved the ring-opening of 2,5-dihydrofuran (B41785) epoxide with p-toluenesulfonamide (B41071), followed by mesylation and subsequent intramolecular cyclization. thieme-connect.com Another early strategy involved the aziridination of cis-but-2-ene-1,4-diol, followed by treatment with diisopropyl azodicarboxylate to induce cyclization. thieme-connect.com These foundational methods, while effective, often required harsh conditions and multiple synthetic steps.

Emergence of Cycloaddition Reactions

A significant advancement in the synthesis of these bicyclic systems came with the application of cycloaddition reactions. The 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes has become a powerful tool for constructing the 3-azabicyclo[3.1.0]hexane core. beilstein-journals.org This strategy allows for the rapid assembly of the bicyclic framework with good control over stereochemistry. beilstein-journals.org The use of stable azomethine ylides, such as the protonated form of Ruhemann's purple, has further expanded the scope of this methodology. beilstein-journals.org

Transition-Metal Catalyzed Approaches

The last few decades have witnessed a surge in the development of transition-metal-catalyzed methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, offering milder reaction conditions and improved efficiency. chemimpex.comrsc.org A variety of transition metals have been employed, each with its own unique catalytic properties.

Catalyst SystemSynthetic Approach
Rhodium(II) Dirhodium(II) catalysts have been effectively used for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, even at very low catalyst loadings.
Palladium Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has been a notable method. chemimpex.com More recently, palladium-catalyzed asymmetric cyclization/cyclopropanation/carbonylation of 1,6-enynes has provided access to chiral 3-azabicyclo[3.1.0]hexane derivatives.
Copper Copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes has been developed for the enantioselective synthesis of these scaffolds. beilstein-journals.org
Iridium Iridium-catalyzed reductive amination/cyclization of enantiopure cis-cyclopropane dicarbonyls offers a concise route to enantiomerically pure 3-azabicyclo[3.1.0]hexanes. beilstein-journals.org

Photochemical Methods

More recently, photochemical methods have emerged as a novel approach. For example, the photochemical decomposition of CHF2-substituted pyrazolines has been developed for the synthesis of fluorinated 3-azabicyclo[3.1.0]hexane derivatives under mild conditions. thieme-connect.com

This continuous evolution of synthetic methodologies has not only improved the accessibility of this compound and its analogues but has also expanded the possibilities for creating structurally diverse and complex molecules for a range of scientific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxa-6-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-3-4(5-3)2-6-1/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXORXSKEIVRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(N2)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00973907
Record name 3-Oxa-6-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5834-36-6
Record name 3-Oxa-6-azabicyclo(3.1.0)hexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxa-6-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxa-6-azabicyclo[3.1.0]hexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 Oxa 6 Azabicyclo 3.1.0 Hexane and Its Congeners

Strategies for Bridged Bicyclic Framework Construction

The formation of the fused pyrrolidine (B122466) and cyclopropane (B1198618) ring system of 3-oxa-6-azabicyclo[3.1.0]hexane can be achieved through various strategic bond formations, primarily involving cyclization and annulation reactions.

Cyclization Reactions

Cyclization reactions are a direct and common approach to the bicyclo[3.1.0]hexane framework. These methods often involve the formation of one of the rings onto a pre-existing cyclic precursor.

A straightforward synthesis involves the epoxidation of a substituted pyrroline (B1223166). For instance, N-Boc-3-pyrroline can be treated with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. This reaction proceeds at room temperature and, after workup, yields 3-N-tert-butoxycarbonyl-6-oxa-3-azabicyclo[3.1.0]hexane in quantitative yield. chemicalbook.com

Another effective cyclization strategy begins with the ring-opening of a furan (B31954) derivative. The process starts with 2,5-dihydrofuran (B41785) epoxide, which is opened by heating with p-toluenesulfonamide (B41071) in the presence of potassium carbonate and a phase-transfer catalyst. researchgate.net The resulting hydroxy sulfonamide intermediate is then treated with methanesulfonyl chloride (MsCl) to form a mesylate. Subsequent intramolecular cyclization is induced by heating with potassium carbonate in acetonitrile, affording the N-tosylated this compound congener in good yield. researchgate.net

For the synthesis of related lactone congeners, tandem radical cyclization followed by an intramolecular SN2 reaction is a viable route for producing 3-oxa- and 3-azabicyclo[3.1.0]hexan-2-ones. capes.gov.bracs.org Additionally, dirhodium(II)-catalyzed reactions of silyl-protected enoldiazoacetates with nitrile oxides that have electron-withdrawing groups can produce substituted 2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylates in high yields. nih.gov

A powerful method for constructing the azabicyclo[3.1.0]hexane framework, a congener of the title compound, is through 1,3-dipolar cycloaddition. This involves the reaction of an azomethine ylide with a cyclopropene (B1174273), which reliably forms the fused bicyclic system. beilstein-journals.org

Table 1: Selected Cyclization Strategies for this compound and Congeners

Starting Material Reagents Product Yield (%) Reference
N-Boc-3-pyrroline m-CPBA, CH₂Cl₂ 3-N-tert-butoxycarbonyl-6-oxa-3-azabicyclo[3.1.0]hexane 100 chemicalbook.com

Annulation Strategies

Annulation reactions, which involve the formation of a new ring onto an existing structure through the formation of two new bonds, are also pivotal in synthesizing the this compound system.

The construction of the cyclopropane ring via a [2+1] cycloaddition is a key strategy. For the related 3-azabicyclo[3.1.0]hexane systems, this often involves the reaction of an alkene, such as a maleimide (B117702) derivative, with a one-carbon donor. researchgate.net These carbene precursors can be generated in situ from reagents like substituted diazomethanes or N-tosylhydrazones. researchgate.netrsc.org This approach provides a modular way to access a variety of substituted bicyclic products.

Copper catalysis offers mild and efficient pathways for constructing the bicyclic scaffold. bohrium.com One such method for the synthesis of 3-azabicyclo[3.1.0]hexane congeners is the copper-mediated intramolecular oxidative cyclopropanation of N-allyl enamine carboxylates. researchgate.net This reaction proceeds smoothly to form 3-azabicyclo[3.1.0]hex-2-enes, which can subsequently be reduced to the saturated bicyclic system.

Another copper-catalyzed approach involves a Michael addition of an allylamine (B125299) to an allene, which is followed by an intramolecular oxidative cyclization to furnish the 3-azabicyclo[3.1.0]hexane skeleton in moderate to high yields. researchgate.net

Table 2: Copper-Catalyzed Annulation for 3-Azabicyclo[3.1.0]hexane Congeners

Substrates Catalyst System Key Transformation Product Type Reference
N-Allyl enamine carboxylates CuBr (aerobic) or CuBr₂/PhIO₂ Intramolecular oxidative cyclopropanation 3-Azabicyclo[3.1.0]hex-2-enes researchgate.net
Allylamines and allenes Copper catalyst Michael addition / Intramolecular oxidative cyclization 3-Azabicyclo[3.1.0]hexane derivatives researchgate.net

Transition Metal-Catalyzed Synthetic Routes

Transition metals, particularly palladium, play a crucial role in the development of advanced synthetic methods for the this compound core and its analogues, enabling high levels of selectivity and efficiency.

Palladium-Catalyzed Cyclization and Cyclopropanation Strategies

Palladium catalysis is a versatile tool for constructing the 3-azabicyclo[3.1.0]hexane framework, a congener of the title compound. evitachem.com A notable method is the palladium-catalyzed cyclopropanation of internal alkenes, such as maleimides, with N-tosylhydrazones, which produces a range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with excellent diastereoselectivity. rsc.org

For chiral syntheses, an asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes catalyzed by palladium has been developed. researchgate.net This powerful reaction forms three C-C bonds and two rings in a single operation, creating two adjacent quaternary stereocenters with high enantioselectivity. researchgate.net

Mechanistically, many of these transformations are proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. acs.org For example, a palladium-catalyzed cyclization-oxidation sequence has been developed that yields bicyclo[3.1.0]hexanes, providing evidence for an SN2-type C-O bond formation from an alkyl-palladium(IV) intermediate. acs.org Furthermore, palladium-catalyzed C-H activation has emerged as a state-of-the-art strategy for the direct formation of the cyclopropane ring, often with high enantiocontrol. evitachem.com

Table 3: Palladium-Catalyzed Routes to Bicyclo[3.1.0]hexane Congeners

Reaction Type Substrates Catalyst/Reagents Key Features Reference
Cyclopropanation Maleimides, N-Tosylhydrazones Palladium catalyst High yield and diastereoselectivity rsc.org
Asymmetric Cyclization/ Cyclopropanation 1,6-Enynes Palladium catalyst with chiral ligand Forms 3 C-C bonds, 2 rings; high enantioselectivity researchgate.net
Cyclization-Oxidation Enynes Palladium catalyst Proceeds via Pd(II)/Pd(IV) cycle acs.org
C-H Activation Bicyclic precursors, Trifluoroacetimidoyl chlorides Pd(0)-diazaphospholane complexes Enantioselective C-H activation evitachem.com

Rhodium-Catalyzed Carbene Reactivity with Diazo Compounds

Rhodium(II) catalysts are highly effective in promoting the decomposition of diazo compounds to generate rhodium-carbene intermediates. These reactive species are versatile and can participate in a variety of transformations to construct the this compound skeleton and its analogs. rsc.orgnih.gov The general approach involves the intramolecular cyclopropanation of an appropriately substituted alkene.

One strategy involves the use of silyl-protected enol diazoacetates. The dirhodium(II)-catalyzed reaction of these substrates with nitrile oxides can lead to the formation of azabicyclo[3.1.0]hexane derivatives. nih.govnih.gov The reaction proceeds through a formal [3+3] cycloaddition, where the rhodium carbene acts as a key intermediate.

An efficient and stereospecific synthesis of 3-oxa- and 3-azabicyclo[3.1.0]hexane heterocycles has been achieved through the intramolecular cyclopropanation of diazoacetates. nih.gov This method utilizes a common diol intermediate that is readily accessible from cinnamyl alcohols, highlighting the versatility of the rhodium-catalyzed approach. nih.gov Furthermore, low catalyst loadings of dirhodium(II) complexes, as low as 0.005 mol %, have been shown to be effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, leading to either the exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates with high diastereoselectivity. semanticscholar.org

Substrate-Dependent Divergent Reaction Outcomes

The outcome of rhodium-catalyzed reactions with diazo compounds can be highly dependent on the structure of the substrate, leading to divergent reaction pathways. Specifically, the reaction of silyl-protected enol diazoacetates with nitrile oxides demonstrates significant substituent dependence. nih.govnih.gov

Depending on the electronic nature of the substituents on the nitrile oxide, the reaction can yield either this compound derivatives or 5-arylaminofuran-2(3H)-ones. nih.govnih.gov For instance, when nitrile oxides bearing electron-withdrawing groups or halides are employed, the formation of the bicyclic system is favored. nih.gov Conversely, nitrile oxides with electron-donating substituents tend to produce the furanone product. nih.gov This divergence is attributed to the competing pathways of Neber-type and Lossen-type rearrangements following the initial dipolar cycloaddition. nih.govnih.gov

Table 1: Substrate-Dependent Divergent Outcomes in Rhodium-Catalyzed Reactions

Substrate (Nitrile Oxide Substituent) Product Reference
Electron-withdrawing group/halide This compound nih.gov
Electron-donating group 5-Arylaminofuran-2(3H)-one nih.gov

Copper-Mediated Oxidative Cyclization Protocols

Copper catalysts provide an alternative and effective method for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives through oxidative cyclization. acs.orgbohrium.com These protocols often utilize readily available starting materials and proceed under mild conditions.

One notable example is the copper-mediated intramolecular cyclopropanation of N-allyl enamine carboxylates. acs.orgresearchgate.netnih.gov This transformation can be achieved using two complementary sets of reaction conditions: a CuBr-mediated aerobic system or a CuBr2-catalyzed system with PhI(OAc)2 as the oxidant. Both methods effectively induce cyclopropanation to afford 3-azabicyclo[3.1.0]hex-2-enes. acs.orgresearchgate.net The resulting bicyclic compounds can be further transformed, for instance, through diastereoselective reduction to the corresponding saturated 3-azabicyclo[3.1.0]hexanes. acs.orgresearchgate.net

Gold-Catalyzed Oxidative Cycloisomerization

Gold catalysis has emerged as a powerful tool for the synthesis of complex cyclic and bicyclic systems, including the this compound framework. bohrium.comacs.org Gold catalysts, typically in the +1 oxidation state, can activate alkynes towards nucleophilic attack, initiating a cascade of reactions.

A key strategy involves the gold-catalyzed oxidative cycloisomerization of 1,6-enynes. researchgate.net In this process, the gold catalyst activates the alkyne, which is then attacked by a pendant nucleophile. Subsequent oxidation and cyclopropanation lead to the formation of the bicyclo[3.1.0]hexane skeleton. researchgate.net The choice of oxidant can influence the reaction pathway and the final product. For instance, the oxidation of N-allylynamides catalyzed by gold can lead to 3-aza-bicyclo[3.1.0]hexan-2-one derivatives. nih.gov The reaction is proposed to proceed through the formation of an α-oxo gold carbene intermediate. researchgate.netacs.org

Photochemical Approaches to this compound Formation

Photochemical methods offer a distinct approach to the synthesis of the this compound core, often proceeding under mild and metal-free conditions. nih.govscispace.com These reactions typically involve the light-induced transformation of a suitable precursor.

Photochemical Decomposition of Pyrazoline Precursors

A practical and efficient synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes has been developed based on the photochemical decomposition of pyrazoline precursors. nih.govscispace.comresearchgate.net This method involves the irradiation of a solution containing the pyrazoline, which is generated in situ from the corresponding maleimide and a diazoalkane. scispace.com The photochemical denitrogenation of the pyrazoline intermediate proceeds via a 1,3-biradical, which then undergoes conrotatory ring closure to form the cyclopropane ring of the bicyclic system. scispace.com This protocol is advantageous due to its operational simplicity, mild reaction conditions, and tolerance of various functional groups, providing the desired products in moderate to excellent yields. nih.govscispace.com

Tandem and Domino Reaction Sequences in this compound Synthesis

Tandem and domino reactions provide an elegant and efficient strategy for the construction of complex molecules like this compound from simple precursors in a single operation. These sequences minimize waste and purification steps, making them highly atom- and step-economical.

For example, an iodine-mediated domino reaction of N-allyl enamines has been developed to construct the 3-azabicyclo[3.1.0]hexane skeleton. bohrium.com Another approach involves a base-promoted intramolecular addition of vinyl cyclopropanecarboxamides, which provides access to conformationally restricted aza[3.1.0]bicycles. mdpi.com Furthermore, metal-catalyzed domino reactions are prevalent. For instance, a palladium-catalyzed cascade involving arene/alkyne annulation has been reported for the synthesis of related fused heterocyclic systems. acs.org These examples highlight the power of designing reaction cascades to rapidly assemble the intricate this compound framework and its analogs.

Tandem Radical Cyclization−Intramolecular SN2 Processes

A notable strategy for the synthesis of bicyclo[3.1.0]hexane systems, including oxa- and aza-analogs, involves a tandem radical cyclization followed by an intramolecular SN2 reaction. acs.orgcapes.gov.brfigshare.comresearchgate.net This approach allows for the stereocontrolled formation of the fused ring system. The reaction typically proceeds via a 5-exo-trig radical cyclization to form the five-membered ring, which then sets the stage for an internal nucleophilic substitution to close the three-membered ring.

Research has demonstrated the application of this methodology for the synthesis of 3-oxa- and 3-azabicyclo[3.1.0]hexan-2-ones. acs.orgcapes.gov.brfigshare.com The process is initiated by the generation of a radical species which subsequently undergoes cyclization. The resulting intermediate possesses a suitably positioned leaving group that is then displaced by an internal nucleophile in an SN2 fashion to yield the bicyclic product.

Precursor TypeRadical InitiatorKey IntermediateProductRef
Allylic haloamides/estersBu3SnH/AIBNCyclized radical with leaving group3-Oxa/Aza-bicyclo[3.1.0]hexan-2-one acs.org

Ring Transformation Strategies

The conversion of existing ring systems into the desired this compound core represents another important class of synthetic methods. These transformations often leverage the inherent reactivity of strained rings or strategically placed functional groups.

Ring Opening of Epoxide Precursors Followed by Intramolecular Cyclization

A powerful and frequently employed method for the synthesis of the this compound skeleton involves the ring opening of an epoxide precursor, followed by an intramolecular cyclization. This strategy takes advantage of the high reactivity of epoxides towards nucleophilic attack.

One specific example is the synthesis of 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. researchgate.net This procedure commences with the ring opening of 2,5-dihydrofuran epoxide by p-toluenesulfonamide in the presence of a base. This step yields a key hydroxy sulfonamide intermediate. The subsequent intramolecular cyclization is achieved by converting the hydroxyl group into a good leaving group, such as a mesylate, followed by base-promoted intramolecular nucleophilic substitution to form the aziridine (B145994) ring of the bicyclic system. researchgate.net

Epoxide PrecursorNucleophileIntermediateCyclization PromoterProductRef
2,5-Dihydrofuran epoxidep-ToluenesulfonamideHydroxy sulfonamideK2CO3 (after mesylation)6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane researchgate.net

The ring-opening of fused-ring aziridines, specifically 3-oxa-1-azabicyclo[3.1.0]hexan-2-ones, with amine nucleophiles has also been studied, leading to either aminomethyl oxazolidinones or aziridinyl ureas depending on the reaction conditions. researchgate.net

One-Pot and Multicomponent Synthesis Protocols

One-pot and multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates. While specific examples for the this compound core are less common, related aza-analogs have been synthesized using these elegant approaches, highlighting the potential for adaptation.

For instance, an electrocatalytic cascade multicomponent assembling process has been developed for the stereoselective one-pot synthesis of substituted 3-azabicyclo[3.1.0]hexane-1-carboxylate systems from an aldehyde, malononitrile, malonate, and methanol. epa.gov Furthermore, an enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes from allyl carbonates and propargyl amines has been reported, proceeding via an allylic substitution and a subsequent oxidative cyclization. researchgate.net These methodologies showcase the power of one-pot procedures in rapidly constructing complex bicyclic frameworks.

Reaction TypeStarting MaterialsKey StepsProductRef
Electrocatalytic CascadeAldehyde, malononitrile, malonate, methanolCascade transformationSubstituted 3-azabicyclo[3.1.0]hexane-1-carboxylate epa.gov
Enantioselective One-PotAllyl carbonates, propargyl aminesAllylic substitution, oxidative cyclizationChiral 3-azabicyclo[3.1.0]hexanes researchgate.net

Retrosynthetic Analysis of the this compound Core

A retrosynthetic analysis of the this compound core reveals several logical disconnection points that lead back to simpler, readily available starting materials. The analysis is guided by the synthetic methodologies discussed previously.

A primary disconnection can be made across the C1-N6 and C5-N6 bonds of the aziridine ring. This leads back to a substituted tetrahydrofuran (B95107) precursor containing a leaving group at one position and a nucleophilic nitrogen at another, which can cyclize to form the bicyclic system. This approach is reflective of the ring-opening and intramolecular cyclization strategy.

Another key disconnection involves breaking the C-C bond of the cyclopropane ring. This retrosynthetic step is indicative of a cyclopropanation reaction, a common method for forming three-membered rings. For the this compound system, this would involve the cyclopropanation of a suitable pyrroline derivative.

Finally, considering the tandem radical cyclization-SN2 approach, the molecule can be disconnected at the C-X bond that initiates the radical formation and the bond formed during the SN2 cyclization. This leads back to an acyclic precursor containing an alkene and a suitably positioned functional group for radical generation and subsequent cyclization.

Mechanistic Investigations of Reactions Involving 3 Oxa 6 Azabicyclo 3.1.0 Hexane Scaffolds

Elucidation of Reaction Pathways and Transition States

The formation and reaction of 3-oxa-6-azabicyclo[3.1.0]hexane scaffolds can proceed through various pathways, each characterized by specific intermediates and transition states.

A prominent pathway involves a dirhodium(II)-catalyzed reaction of silyl-protected enoldiazoacetates with nitrile oxides. nih.gov The reaction is initiated by dinitrogen extrusion from the diazo compound by the rhodium(II) catalyst, forming a metal carbene. nih.gov This intermediate undergoes cyclopropanation to yield a cyclopropene (B1174273), which then participates in an uncatalyzed [2+3]-cycloaddition with the nitrile oxide. nih.gov This cycloaddition step forms an unstable bicyclic intermediate, 2-oxa-3-azabicyclo[3.1.0]hex-3-ene, which serves as a crucial branching point for subsequent rearrangements. nih.gov

Another established method is the Wenker synthesis, which was used to prepare the parent this compound. This conventional route proceeds from trans-3-amino-4-hydroxytetrahydrofuran via its sulfate (B86663) ester, which is then treated with a base to induce intramolecular cyclization.

Tandem radical cyclization followed by an intramolecular SN2 reaction represents another pathway to access related bicyclic lactams, specifically 3-oxa- and 3-azabicyclo[3.1.0]hexan-2-ones. acs.org Furthermore, a highly stereoselective iodolactonization of alkylidenecyclopropyl esters has been developed to afford 4,5-trans-1,5-cis-3-oxabicyclo[3.1.0]hexan-2-ones, with a proposed mechanism highlighting the essential role of water. acs.org

The reactivity of the scaffold itself has also been studied. For instance, the N-benzoyl derivative of this compound undergoes thermal or sodium iodide-induced rearrangement to an isomeric cis-fused bicyclic oxazoline. Mechanistic considerations for this rearrangement suggest either a concerted pathway involving a strained, four-center transition state or a process involving a tight ion pair intermediate.

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating these reaction mechanisms. beilstein-journals.org Such studies model the transition states to predict regioselectivity and stereoselectivity. beilstein-journals.org For example, in the 1,3-dipolar cycloaddition of cyclopropenes to azomethine ylides to form the related 3-azabicyclo[3.1.0]hexane core, the reaction is controlled by the HOMO of the cyclopropene and the LUMO of the ylide. beilstein-journals.org DFT calculations of transition state energies have been shown to be consistent with experimentally observed stereoselectivity. beilstein-journals.orgbeilstein-archives.org

Catalytic Cycle Analysis and Catalyst Role in Selectivity

Catalysts play a pivotal role in directing the synthesis of this compound scaffolds, often controlling both reactivity and selectivity.

In the dirhodium(II)-catalyzed formation of 3-oxo-1-aryl-2-oxa-6-azabicyclo[3.1.0]hexane derivatives, the catalyst's primary function is to generate a rhodium carbene from an enoldiazoacetate. nih.gov The selectivity of the subsequent reaction is not directly controlled by the catalyst but rather by the electronic properties of the nitrile oxide substrate, which dictates the fate of a common bicyclic intermediate. nih.gov This substrate-dependent divergence leads to either a Neber or a Lossen rearrangement product. nih.gov

A clear example of a catalyst-controlled selective reaction is the enantioselective ring-opening of a meso this compound derivative. ucla.edu This transformation is achieved using a cooperative dual Lewis acid catalytic system, comprising a chiral (salen)Co(III) complex and an achiral Ti(IV) co-catalyst, with PhCOF and HFIP as a latent HF source. ucla.edu The proposed catalytic cycle involves the (salen)Co complex activating the fluoride (B91410) for asymmetric nucleophilic delivery, while the picolinamide (B142947) protecting group on the aziridine (B145994) nitrogen allows for activation by the Lewis acid co-catalyst. ucla.edu Intriguingly, the chiral (salen)Co catalyst alone provides the product with less than 10% enantiomeric excess (ee), whereas the addition of the achiral Ti(IV) co-catalyst boosts the ee significantly, demonstrating a synergistic catalytic effect. ucla.edu

Table 1: Effect of Lewis Acid Co-catalyst on the Enantioselective Ring Opening of a this compound Derivative. Data sourced from ucla.edu.

Other transition metals are also employed in the synthesis of the analogous 3-azabicyclo[3.1.0]hexane scaffold, suggesting their potential applicability to the "oxa" series. researchgate.netbohrium.com These include copper, gold, and palladium catalysts, which mediate various cyclopropanations and cyclizations. researchgate.netbohrium.comacs.org For example, a palladium-catalyzed cyclization-oxidation sequence involving a proposed Pd(II)/Pd(IV) cycle has been developed to produce bicyclo[3.1.0]hexanes. acs.org

Intramolecular Rearrangements during this compound Formation

Intramolecular rearrangements are key steps in certain synthetic routes to the this compound core. A notable example is the divergent rearrangement of a single 2-oxa-3-azabicyclo[3.1.0]hex-3-ene intermediate, which can undergo either a Neber or a Lossen-type rearrangement depending on the electronic nature of its substituents. nih.gov This discovery revealed a previously unconsidered link between these two distinct rearrangement processes. nih.gov

The formation of methyl 3-oxo-1-aryl-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylates occurs via a formal Neber rearrangement. nih.gov This pathway is favored when the aryl group on the precursor nitrile oxide bears electron-withdrawing substituents (e.g., -NO₂, -Br, -Cl). nih.gov The reaction proceeds from the unstable 2-oxa-3-azabicyclo[3.1.0]hex-3-ene intermediate. nih.gov This intermediate rearranges to form the final aziridine product, the this compound derivative, in high yield and with high diastereocontrol. nih.gov The use of ammonium (B1175870) chloride can promote the formation of the aziridine as the sole product from reactions with nitrile oxides bearing electron-withdrawing groups. nih.gov

In contrast, when the aryl group of the nitrile oxide has electron-donating substituents (e.g., -OMe, -Me), the 2-oxa-3-azabicyclo[3.1.0]hex-3-ene intermediate preferentially undergoes a Lossen-type rearrangement. nih.gov This pathway does not produce the this compound scaffold. Instead, it leads to the formation of 5-arylaminofuran-2(3H)-one-4-carboxylates. nih.gov The mechanism involves the ring opening of the bicyclic intermediate, with aryl migration from carbon to nitrogen, to form a ketenimine intermediate. nih.gov This intermediate can be intercepted and has been shown to undergo acid-catalyzed ring closure to the final furanone product. nih.gov

Table 2: Nitrile Oxide Substituent Dependence on the Product Distribution between Lossen and Neber Rearrangements. Data sourced from nih.gov.

Kinetic and Thermodynamic Parameters of Reactions

Quantitative data on the kinetic and thermodynamic parameters for reactions involving this compound are not extensively reported, but mechanistic studies provide valuable insights.

The competition between the Neber and Lossen rearrangement pathways is a kinetically controlled process, strongly influenced by the thermodynamic properties of the transition states. nih.gov A linear correlation has been demonstrated between the logarithm of the product ratio (Lossen/Neber) and the Hammett parameter (σ) of the aryl substituent. nih.gov This linear free-energy relationship indicates that the electronic effects of the substituent directly impact the activation energy barrier for each pathway, thus controlling the product distribution. nih.gov

Kinetic profiles have been recorded for certain organocatalytic transformations, providing a graphical representation of reaction progress over time. tesisenred.net In other systems, solvent kinetic isotope effects have been measured to probe reaction mechanisms. acs.org

DFT calculations have been used to determine the relative Gibbs free energy changes between reagents, transition states, and products. beilstein-archives.org For the 1,3-dipolar cycloaddition leading to related azabicycles, the Gibbs energy of activation has been calculated, providing a quantitative measure of the kinetic barrier to reaction. beilstein-archives.org Similarly, the energy difference between competing transition states can be calculated to rationalize the observed product selectivity. For instance, in one catalyzed reaction, the energy difference between the two transition states leading to the (S,S) and (R,R) products was calculated to be 1.90 kcal/mol, explaining the preference for one stereoisomer.


Table of Mentioned Compounds

Stereochemical Aspects and Asymmetric Synthesis of 3 Oxa 6 Azabicyclo 3.1.0 Hexane Derivatives

Enantioselective Synthetic Methodologies

The generation of chiral 3-oxa-6-azabicyclo[3.1.0]hexane derivatives in high enantiomeric purity is a key challenge in their synthesis. Several powerful strategies have been developed to address this, including the use of chiral ligands, asymmetric cycloadditions, and chiral auxiliaries.

Chiral Ligand-Controlled Asymmetric Cyclizations (e.g., Pd-SPRIX Catalysis)

Palladium-catalyzed asymmetric cyclization reactions have emerged as a potent tool for the synthesis of chiral this compound frameworks. researchgate.net In particular, the use of chiral ligands, such as SPRIX (spiro[isoxazole-4,2'-indane]-3-carboxamide), has proven to be highly effective. researchgate.netresearchgate.net

An enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes has been reported starting from allyl carbonates and propargyl amines. researchgate.net This process involves an initial amine-catalyzed allylic substitution to form an N-allyl propargylamine (B41283) intermediate. This intermediate then undergoes an enantioselective Pd(II)/Pd(IV)-mediated oxidative cyclization. researchgate.net The chiral ligand, specifically (P,R,R)-i-Pr-SPRIX, is critical for achieving high enantioselectivity in the cyclization step, affording the desired bicyclic products in up to 92% yield and 90% ee. researchgate.net This methodology allows for the formation of three C-C bonds, two rings, and two adjacent quaternary carbon stereocenters in a single operation. researchgate.net

The development of flexibly adjustable chiral cyclopentadienyl (B1206354) (Cpx) ligands has also expanded the scope of asymmetric Rh(III)-catalyzed C–H functionalization reactions, which can be applied to the synthesis of complex bicyclic systems. acs.org These ligands can be modulated to meet the specific steric demands of a given transformation. acs.org

Table 1: Enantioselective Synthesis of 3-Azabicyclo[3.1.0]hexanes via Pd-SPRIX Catalysis researchgate.netresearchgate.net

Substrate 1 (Allyl Carbonate)Substrate 2 (Propargyl Amine)Catalyst SystemProduct Yield (%)Enantiomeric Excess (ee, %)
Various allyl carbonatesVarious propargyl aminesPd(OAc)2 / (P,R,R)-i-Pr-SPRIXUp to 92Up to 90

Asymmetric 1,3-Dipolar Cycloaddition Reactions

Asymmetric 1,3-dipolar cycloaddition reactions represent another powerful strategy for the enantioselective construction of the this compound core. beilstein-journals.orgnih.gov This approach typically involves the reaction of an azomethine ylide with a dipolarophile, such as a cyclopropene (B1174273), in the presence of a chiral catalyst.

A notable example is the copper-catalyzed 1,3-dipolar cycloaddition of azomethine ylides to trisubstituted cyclopropenes. nih.gov Using a chiral Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex, a variety of complex 3-azabicyclo[3.1.0]hexane derivatives can be synthesized as a single isomer in excellent yields (up to 99%) and with high enantioselectivities (97 to >99% ee). nih.gov This method is particularly significant as it allows for the creation of five contiguous stereogenic centers, including two all-carbon quaternary stereocenters. nih.gov The reaction demonstrates good tolerance for various functional groups on the cyclopropene, such as esters, nitriles, and amides. nih.gov

The mechanism of these cycloaddition reactions has been studied using density functional theory (DFT), which indicates that they are often controlled by the HOMO of the cyclopropene and the LUMO of the ylide. beilstein-journals.org

Table 2: Asymmetric 1,3-Dipolar Cycloaddition for 3-Azabicyclo[3.1.0]hexane Synthesis nih.gov

Azomethine YlideTrisubstituted CyclopropeneCatalyst SystemProduct Yield (%)Enantiomeric Excess (ee, %)
Various azomethine ylidesVarious trisubstituted cyclopropenesCu(CH₃CN)₄BF₄/Ph-PhosferroxUp to 9997 to >99

Chiral Auxiliary-Mediated Approaches (e.g., Evans Oxazolidinone Strategy)

Chiral auxiliaries, such as Evans oxazolidinones, provide a reliable and versatile method for controlling stereochemistry in the synthesis of bicyclic systems. researchgate.netwikipedia.org These auxiliaries are temporarily incorporated into the molecule to direct a stereoselective reaction and are subsequently removed. santiago-lab.comwilliams.edu

The Evans oxazolidinone auxiliary can be used to control the stereoselectivity of reactions at the alpha or beta position of a carboxylate. santiago-lab.com The bulky groups on the oxazolidinone create a chiral environment that sterically hinders one face of the molecule, leading to a highly diastereoselective transformation. wikipedia.orgsantiago-lab.com For instance, in an asymmetric aldol (B89426) reaction, the coordination of a Lewis acid to the carbonyl groups of the acyl-oxazolidinone fixes the conformation of the enolate, allowing the auxiliary to effectively direct the approach of the electrophile. santiago-lab.com

While direct application to this compound is not explicitly detailed in the provided search results, the Evans auxiliary has been successfully employed in the synthesis of other bicyclic systems, such as bicyclo[3.2.0]heptanes, through stereoselective photocycloaddition reactions. researchgate.net This demonstrates the potential of this strategy for the asymmetric synthesis of the target scaffold. The oxazolidinone auxiliary is typically removed by hydrolysis or reduction after the key stereocenter-forming step. santiago-lab.comwilliams.edu

Diastereoselective Control in Bicyclic Construction

Achieving high diastereoselectivity is crucial when constructing the bicyclic framework of this compound derivatives, as multiple stereocenters are often formed simultaneously.

In the context of 1,3-dipolar cycloaddition reactions of azomethine ylides with cyclopropenes, high diastereoselectivity is often observed. beilstein-journals.org For example, the reaction of 3-substituted and 3,3-disubstituted cyclopropenes with a stable azomethine ylide derived from Ruhemann's purple proceeds with high diastereofacial selectivity, affording the corresponding cycloadducts in good yields. beilstein-journals.orgnih.gov The relative configuration of the products can be confirmed by X-ray analysis, which often shows that the substituents on the cyclopropane (B1198618) ring are all oriented in the same direction. beilstein-journals.org

Dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate is another method where diastereoselectivity can be controlled. nih.gov By carefully selecting the dirhodium catalyst and hydrolysis conditions, it is possible to selectively form either the exo- or endo-diastereomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate. nih.gov This level of control is significant for accessing specific isomers that may have different biological activities.

Determination of Absolute Configuration

The absolute configuration of chiral this compound derivatives is a critical piece of information for understanding their structure-activity relationships. A combination of chiroptical spectroscopy and computational methods is often employed for this purpose. rsc.org

Electronic circular dichroism (ECD), optical rotation dispersion (ORD), and vibrational circular dichroism (VCD) are powerful techniques for determining the absolute configuration of chiral molecules. rsc.org The experimental spectra are compared with theoretical spectra calculated using density functional theory (DFT). rsc.org By finding a good match between the experimental and calculated data, the absolute configuration of the molecule can be assigned with a high degree of confidence. rsc.org

For bicyclo[3.1.0]hexane derivatives, conformational searches are an important part of the computational analysis. These studies have shown that the boat-like conformers of the bicyclo[3.1.0]hexane ring are generally more stable than the chair-like conformers. rsc.org The presence and strength of intramolecular hydrogen bonds can also play a dominant role in determining the relative stability of different conformers. rsc.org

Stereocenter Generation within the this compound Core

The generation of stereocenters within the this compound core is a key aspect of its asymmetric synthesis. As discussed in the preceding sections, several methodologies allow for the creation of multiple stereocenters with high levels of control.

The Pd-catalyzed asymmetric cyclization of 1,6-enynes is a prime example of a reaction that generates multiple stereocenters, including two adjacent quaternary carbon stereocenters, with excellent regio- and enantioselectivity. researchgate.net Similarly, the Cu-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with trisubstituted cyclopropenes can construct a 3-azabicyclo[3.1.0]hexane skeleton with five contiguous stereogenic centers. nih.gov

Chiral auxiliary-mediated approaches, such as those employing Evans oxazolidinones, are designed to create a chiral environment that directs the formation of new stereocenters with a high degree of stereocontrol. researchgate.net The auxiliary biases the reaction to favor the formation of one diastereomer over the other. researchgate.net

The ability to generate multiple stereocenters with defined configurations in a single synthetic operation is a hallmark of efficient and elegant asymmetric synthesis, and these methods are invaluable for accessing the diverse stereoisomers of this compound derivatives for biological evaluation.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Oxa 6 Azabicyclo 3.1.0 Hexane

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of 3-Oxa-6-azabicyclo[3.1.0]hexane, this technique has been crucial in confirming their molecular structure when other spectroscopic methods proved insufficient.

In one study, the reaction of silyl-protected enoldiazoacetates with nitrile oxides yielded a product whose structure could not be fully identified by spectral analysis alone. nih.gov Single-crystal X-ray diffraction of a derivative, methyl 1-(2-nitrophenyl)-3-oxo-2-oxa-6-azabicyclo-[3.1.0]hexane-5-carboxylate, provided the conclusive structural evidence. nih.gov Similarly, the structure of a bis-spiro 3-azabicyclo[3.1.0]hexane derivative, formed via a 1,3-dipolar cycloaddition reaction, was unequivocally verified by X-ray analysis. beilstein-journals.org

Furthermore, X-ray crystallography has been instrumental in studying the conformational preferences of substituted 3-azabicyclo[3.1.0]hexane systems. For instance, the chair conformation of endo-3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexane derivatives was definitively established through X-ray structural analysis, providing critical insight into the stereochemistry of the bicyclic ring system. rsc.org Another investigation utilized X-ray crystallography to confirm the structure of a fluorinated derivative generated from the asymmetric ring-opening of an aziridine (B145994). ucla.edu These examples underscore the power of X-ray crystallography in providing unambiguous proof of structure and stereoconfiguration for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Stereoisomerism and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of organic molecules in solution. For this compound and its derivatives, ¹H and ¹³C NMR provide a wealth of information.

Detailed ¹H NMR studies have been used to differentiate between stereoisomers. For example, the relative stereochemistry (trans and cis) of substituted this compound carboxylates was determined by comparing their ¹H NMR spectra. nih.gov Conformational studies on 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives utilized ¹H NMR to establish the presence of either a chair or a boat conformation depending on the substitution pattern. rsc.org The diastereomeric purity of synthesized bicyclo[3.1.0]hexane derivatives has also been successfully quantified using ¹H NMR, with ratios of isomers being clearly determined from the crude reaction mixture. researchgate.net

The chemical shifts (δ) and coupling constants (J) observed in the spectra are highly sensitive to the local electronic environment and the dihedral angles between adjacent protons, respectively. This allows for the detailed mapping of proton and carbon frameworks.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives nih.gov

CompoundNucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)Description
Methyl 1-(4-Chlorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate¹H NMR (400 MHz, CDCl₃)7.44 (q, J=8.0, 4H), 3.72 (s, 3H), 3.61 (d, J=20.0, 1H), 3.03 (d, J=20.0, 1H), 2.91 (bs, 1H)J=8.0, J=20.0Demonstrates characteristic signals for the aromatic and bicyclic protons.
¹³C NMR (100 MHz, CDCl₃)172.28, 166.58, 136.75, 129.36, 129.09, 127.52, 80.69, 53.94, 46.46, 35.85-
Methyl 1-(2-Nitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate¹H NMR (400 MHz, CDCl₃)8.17 (d, J=8.0, 1H), 7.82–7.69 (comp, 3H), 3.74 (d, J=16.0, 1H), 3.72 (s, 3H), 3.03 (d, J=16.0, 1H), 2.80 (bs, 1H)J=8.0, J=16.0Highlights the influence of the electron-withdrawing nitro group on the chemical shifts.
¹³C NMR (100 MHz, CDCl₃)172.45, 167.54, 147.73, 134.48, 132.16, 131.91, 126.02, 124.91, 78.89, 54.07, 46.53, 34.99-

Vibrational (IR) and Mass Spectrometry (MS) for Structural Characterization

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, and mass spectrometry (MS) are fundamental tools for identifying functional groups and confirming the molecular weight and formula of a compound.

IR spectroscopy probes the vibrational frequencies of chemical bonds. For derivatives of this compound, IR spectra show characteristic absorption bands that signal the presence of specific functional groups. For instance, the IR spectrum of 3-Oxa-6-azabicyclo[3.1.0]hexan-6-yl(pyridin-2-yl)methanone displays key peaks at 1667 cm⁻¹ (amide C=O stretch), and around 1077 cm⁻¹ (C-O ether stretch), which are consistent with its structure. ucla.edu Another derivative showed characteristic absorptions at 3400 cm⁻¹ (likely N-H or O-H), 1610 cm⁻¹ (C=C or C=N stretch), and 1150 cm⁻¹ (C-O stretch).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of a molecule with a high degree of confidence. This technique has been vital in confirming the successful synthesis of various this compound derivatives by matching the experimentally found mass to the calculated mass for the expected molecular formula. nih.gov

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Substituted this compound Derivatives nih.gov

Compound NameMolecular Formula [M+H]⁺Calculated Mass (m/z)Found Mass (m/z)
Methyl 1-(4-Fluorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylateC₁₂H₁₁FNO₄252.0667252.0671
Methyl 1-(4-Chlorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylateC₁₂H₁₁ClNO₄268.0371268.0382
Methyl 1-(4-Bromophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylateC₁₂H₁₁BrNO₄311.9866311.9874
Methyl 1-(2-Nitrophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylateC₁₂H₁₁N₂O₆279.0612279.0611

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Given the chiral nature of the this compound core, methods to assess enantiomeric purity and determine absolute configuration are essential. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with left- and right-circularly polarized light, are perfectly suited for this purpose.

For complex bicyclic systems, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods. Studies on related bicyclo[3.1.0]hexane derivatives have demonstrated the utility of these techniques. researchgate.net By measuring the ECD and VCD spectra of a pair of enantiomers and comparing them to spectra predicted by quantum chemical calculations, the absolute configuration (the actual R/S designation at each stereocenter) can be confidently assigned. researchgate.net The cyclopropane (B1198618) ring, a key feature of the bicyclo[3.1.0]hexane system, is known to contribute significantly to the Cotton effect observed in the chiroptical spectra of related compounds. mdpi.com

In addition to direct chiroptical measurements, enantiomeric purity can also be determined by NMR spectroscopy through the use of chiral derivatizing agents or chiral solvating agents. iranchembook.ir These agents interact with the enantiomers to form diastereomeric complexes, which are distinguishable by NMR, allowing for the quantification of each enantiomer in a mixture. iranchembook.ir While specific chiroptical data for the parent this compound is not widely reported, the established application of these advanced techniques to its derivatives provides a clear pathway for the stereochemical analysis of this and other new chiral analogues.

Computational Chemistry Approaches to 3 Oxa 6 Azabicyclo 3.1.0 Hexane Systems

Quantum Chemical Calculations for Reaction Mechanism Prediction and Validation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting and validating the reaction mechanisms involving the 3-oxa-6-azabicyclo[3.1.0]hexane scaffold. These methods allow for the detailed exploration of potential energy surfaces, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

One of the primary reactions of interest is the ring-opening of the strained aziridine (B145994) ring. DFT calculations can model this process by simulating the approach of a nucleophile. By calculating the energy of the system at various points along the reaction coordinate, a complete energy profile can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to occur), which is essential for predicting reaction rates.

For instance, in the acid-catalyzed ring-opening of aziridines, DFT can elucidate the role of the acid. nih.gov Calculations can show that protonation of the nitrogen atom forms a highly reactive aziridinium (B1262131) ion intermediate. nih.gov The subsequent nucleophilic attack can occur at either of the two carbons of the aziridine ring. By calculating the activation energies for both pathways, the regioselectivity of the reaction can be predicted. Typically, the pathway with the lower activation energy barrier is the favored one. nih.gov

Another significant application is in studying cycloaddition reactions that can form the 3-azabicyclo[3.1.0]hexane skeleton. For example, the 1,3-dipolar cycloaddition of an azomethine ylide to a dipolarophile can be modeled. beilstein-journals.orgbeilstein-archives.org DFT calculations can determine the energies of the frontier molecular orbitals (HOMO and LUMO) of the reactants, which helps in predicting the feasibility and stereoselectivity of the cycloaddition. beilstein-journals.orgbeilstein-archives.org The transition state geometries for different modes of addition (e.g., endo vs. exo) can be located and their energies compared to predict the major product. beilstein-journals.org

Table 1: Hypothetical DFT Data for Aziridine Ring-Opening of a 6-Acyl-3-oxa-6-azabicyclo[3.1.0]hexane Derivative

PathwayAttacked CarbonTransition State Energy (kcal/mol)Product
AC115.2Kinetically favored
BC518.5Thermodynamically favored

This table is illustrative and based on general principles of aziridine ring-opening reactions.

These computational predictions can then be compared with experimental results to validate the proposed mechanism. Discrepancies between computational and experimental findings can lead to the refinement of the proposed mechanism or the consideration of alternative reaction pathways.

Conformational Analysis through Molecular Modeling

The three-dimensional shape, or conformation, of the this compound system is crucial to its reactivity and potential biological activity. Molecular modeling techniques, ranging from simpler molecular mechanics to more rigorous quantum chemical methods, are employed to explore the conformational landscape of this molecule.

The bicyclo[3.1.0]hexane framework is not planar and can adopt several conformations. Computational studies on similar bicyclo[3.1.0]hexane systems have shown that they tend to prefer a "boat-like" conformation as the most stable arrangement. conicet.gov.ar A potential energy surface (PES) scan can be performed by systematically changing key dihedral angles of the ring system and calculating the energy at each point. univ-lille.frresearchgate.net This mapping reveals the low-energy conformations (minima on the PES) and the energy barriers between them (saddles on the PES).

Table 2: Calculated Conformational Data for a Substituted 6-oxa-3-azabicyclo[3.1.0]hexane

ParameterValue
Conformation of 5-membered ringEnvelope (N1 as flap)
Dihedral angle (3- and 5-membered rings)78.53°

Data adapted from a crystallographic study of a related compound. nih.gov

It is important to note that the most stable ground-state conformation is not always the one that participates in a chemical reaction. Conformational analysis of transition states can reveal that a higher-energy conformation is the kinetically active species. conicet.gov.ar Molecular modeling can identify these reactive conformations and provide a more accurate picture of the reaction dynamics.

Prediction of Chemical Reactivity and Selectivity Profiles

Computational chemistry provides powerful tools for predicting how and where this compound will react. This is particularly valuable for understanding its selectivity in the presence of various reagents.

Frontier Molecular Orbital (FMO) theory is a widely used qualitative tool for predicting reactivity. nih.gov By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), predictions can be made about the molecule's behavior as a nucleophile or an electrophile. For instance, in a reaction with an electrophile, the reaction is likely to occur at the atom(s) where the HOMO has the largest coefficient. Conversely, in a reaction with a nucleophile, the attack is predicted to occur at the atom(s) where the LUMO is largest. For the this compound system, FMO analysis can help predict the most likely sites for electrophilic attack (e.g., the nitrogen lone pair) or nucleophilic attack (e.g., the carbon atoms of the strained aziridine ring).

A more quantitative approach is the Activation Strain Model (ASM), also known as the Distortion/Interaction model. nih.govvu.nl This model partitions the energy of a reaction along the reaction coordinate into two components: the strain energy and the interaction energy. The strain energy is the energy required to distort the reactants from their equilibrium geometry to the geometry they adopt in the transition state. The interaction energy is the actual interaction between the distorted reactants. By analyzing how these two components change along the reaction pathway, a deeper understanding of the factors controlling the activation barrier can be achieved. nih.gov For example, ASM can be used to explain why a reaction is regioselective by showing that the transition state leading to one regioisomer has a lower strain energy or a more favorable interaction energy.

Table 3: Conceptual Reactivity Indices for this compound (Illustrative)

AtomFukui Function (f-) for Nucleophilic AttackFukui Function (f+) for Electrophilic Attack
N6LowHigh
C1HighLow
C5HighLow
O3LowMedium

This table is a hypothetical representation of how reactivity indices derived from conceptual DFT could predict reactive sites.

These computational predictions of reactivity and selectivity are invaluable for designing new synthetic routes and for understanding the chemical behavior of the this compound scaffold in various chemical environments.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum chemical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion.

For the this compound system, MD simulations can be used to study its behavior in different environments, such as in a solvent or interacting with a biological macromolecule. These simulations can reveal:

Conformational Dynamics: How the molecule flexes and changes its shape over time. This can show the transitions between different low-energy conformations and the timescales on which these transitions occur.

Solvation: How solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics.

Intermolecular Interactions: If the molecule is part of a larger system, such as a protein-ligand complex, MD can simulate how it moves within the binding site and the nature of its interactions with the protein.

A key challenge for performing accurate MD simulations of a novel molecule like this compound is the availability of a reliable force field. A force field is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. Standard force fields may not have parameters for such a unique bicyclic system. Therefore, a crucial first step is often the development and validation of a specific force field for the molecule, which can be done using high-level quantum chemical calculations as a reference. The development of generalized force fields like OpenFF aims to address this challenge for a wide range of drug-like molecules. mpg.de

Table 4: Potential Applications of MD Simulations for this compound

Simulation TypeInformation Gained
Simulation in waterSolvation shell structure, hydrogen bonding dynamics, conformational preferences in aqueous solution.
Simulation with a proteinBinding mode analysis, residence time in a binding pocket, key intermolecular interactions.
Elevated temperature simulationExploration of higher-energy conformational states, identification of potential degradation pathways.

Chemical Transformations and Derivatization Strategies for 3 Oxa 6 Azabicyclo 3.1.0 Hexane Frameworks

Functional Group Interconversions on the Bicyclic Core

The inherent functionalities of the 3-oxa-6-azabicyclo[3.1.0]hexane core can be readily modified to introduce new chemical handles. For instance, the nitrogen atom of the aziridine (B145994) ring can be functionalized through reactions such as N-acylation. An example includes the reaction of this compound with picolinoyl chloride to yield (3-oxa-6-azabicyclo[3.1.0]hexan-6-yl)(pyridin-2-yl)methanone. ucla.edu

Furthermore, the core can be part of more complex molecular architectures where functional group interconversions are key steps in a synthetic sequence. For example, a methoxymethyl group attached to a related 6-oxabicyclo[3.1.0]hexane system can undergo hydrolysis and oxidation, demonstrating the potential for modifying substituents on the bicyclic framework.

Ring-Opening Reactions of the this compound System

The strained aziridine ring within the this compound system is susceptible to ring-opening reactions, providing a powerful strategy for introducing new functional groups with defined stereochemistry.

Nucleophilic attack on the aziridine ring is a common and effective transformation. A notable example is the fluoride (B91410) ring opening, which introduces a fluorine atom, a valuable element in medicinal chemistry. The asymmetric catalytic fluoride ring opening of meso-aziridines, including derivatives of this compound, has been achieved. ucla.edu This reaction can lead to the formation of valuable trans-β-fluoroamines. ucla.edu

The regioselectivity of the ring-opening is a critical aspect. In related 3-oxa-1-azabicyclo[3.1.0]hexan-2-ones, the reaction with amine nucleophiles can yield either aminomethyl oxazolidinones or aziridinyl ureas, depending on the reaction conditions and the substitution pattern of the aziridine. researchgate.netscispace.com Polar solvents tend to favor the formation of the aminomethyl oxazolidinone products. researchgate.netscispace.com

The use of different fluorinating agents can also influence the outcome of the reaction. Reagents like Deoxofluor and XtalFluor-E have been used for the regioselective fluoride opening of related oxiranes, highlighting the potential for fine-tuning the reaction conditions to achieve the desired stereochemical and regiochemical outcome. nih.gov

Introduction of Spirocyclic Moieties and Fused Ring Systems

The this compound framework can serve as a building block for the construction of more complex polycyclic systems, including spirocyclic and fused ring structures.

A reliable method for synthesizing bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes involves the 1,3-dipolar cycloaddition reactions of cyclopropenes to a stable azomethine ylide. beilstein-journals.orgnih.govbeilstein-archives.org This approach allows for the creation of bis-spiro[3-azabicyclo[3.1.0]hexanes] with high diastereoselectivity. beilstein-journals.orgnih.gov The reaction tolerates a range of 3-substituted and 3,3-disubstituted cyclopropenes. beilstein-journals.orgnih.gov

Similarly, 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles can be prepared through a one-pot three-component reaction using isatins, α-amino acids, and cyclopropenes. acs.org This reaction proceeds via an intramolecular [3+2]-cycloaddition of an in situ generated azomethine ylide onto the cyclopropene (B1174273). acs.org

Furthermore, palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes provides access to chiral 3-azabicyclo[3.1.0]hexanes, which can be further functionalized. researchgate.netresearchgate.net This method allows for the formation of multiple C-C bonds and two rings in a single operation with excellent enantioselectivity. researchgate.netresearchgate.net

Synthesis of Substituted this compound Derivatives

A variety of substituted this compound derivatives have been synthesized, often with the goal of exploring their biological activities.

The introduction of halogens, particularly fluorine, into the this compound scaffold is of significant interest. As mentioned previously, nucleophilic fluoride ring-opening of the aziridine is a key strategy for synthesizing fluorinated derivatives. ucla.edu

The synthesis of trifluoromethyl-substituted 3-azabicyclo[3.1.0]hexanes has been reported, creating conformationally restricted analogues of 4-trifluoromethylpiperidine. enamine.net A key step in this synthesis is the [3+2] cycloaddition between trifluoromethyldiazomethane and N-benzylmaleimide. enamine.net

Beyond fluorine, other halogenated derivatives have also been prepared. For example, methyl 1-(4-bromophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate has been synthesized through the reaction of a silyl-protected enoldiazoacetate with a nitrile oxide. nih.gov

The following table summarizes some examples of synthesized substituted this compound derivatives and their precursors:

Derivative NamePrecursors/Reaction TypeReference
(3-Oxa-6-azabicyclo[3.1.0]hexan-6-yl)(pyridin-2-yl)methanoneThis compound, Picolinoyl chloride ucla.edu
Methyl 1-(4-bromophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylateSilyl-protected enoldiazoacetate, 4-Bromobenzonitrile-N-oxide nih.gov
Methyl 1-(4-fluorophenyl)-3-oxo-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylateSilyl-protected enoldiazoacetate, 4-Fluorobenzonitrile-N-oxide nih.gov
Isomeric 6-Trifluoromethyl-3-azabicyclo[3.1.0]hexanesTrifluoromethyldiazomethane, N-Benzylmaleimide enamine.net

Research Applications of 3 Oxa 6 Azabicyclo 3.1.0 Hexane Scaffolds in Modern Chemical Science

Utility as Versatile Building Blocks in Organic Synthesis

The inherent ring strain and the presence of reactive functional groups make 3-oxa-6-azabicyclo[3.1.0]hexane and its derivatives valuable building blocks in organic synthesis. evitachem.com Their utility stems from the ability to undergo selective ring-opening reactions, leading to a diverse array of functionalized products.

Facilitating the Construction of Complex Molecular Architectures

The this compound framework serves as a compact and stereochemically defined starting material for the synthesis of more intricate molecular structures. The strategic opening of either the epoxide or the aziridine (B145994) ring, or both, allows for the introduction of various substituents with a high degree of regioselectivity and stereocontrol. This controlled functionalization is paramount in the total synthesis of natural products and the creation of novel molecular entities with desired three-dimensional arrangements. For instance, derivatives of this scaffold have been utilized in the synthesis of complex spiro compounds. google.comgoogleapis.comgoogleapis.comgoogle.comgoogle.com

Precursors for Novel Heterocyclic Systems with Defined Topologies

The reactivity of the this compound system makes it an excellent precursor for a variety of other heterocyclic systems. researchgate.net Ring-opening and rearrangement reactions can lead to the formation of substituted piperidines, pyrrolidines, and other nitrogen- and oxygen-containing heterocycles. researchgate.netresearchgate.net These transformations often proceed with a high degree of stereochemical fidelity, allowing for the synthesis of enantiomerically pure or enriched heterocyclic compounds. The resulting heterocycles possess well-defined topologies that are often sought after in drug discovery and materials science. For example, the pyrolysis of a 6-benzoyl derivative of this compound results in an isomeric cis-fused bicyclic oxazoline. researchgate.netresearchgate.netresearchgate.net

Table 1: Selected Synthetic Transformations of this compound Derivatives

Starting MaterialReagents and ConditionsProduct TypeRef.
6-Benzoyl-3-oxa-6-azabicyclo[3.1.0]hexanePyrolysis or NaI in acetone/acetonitrilecis-Fused bicyclic oxazoline researchgate.netresearchgate.netresearchgate.net
This compoundMethyl iodideRing-opened products researchgate.netresearchgate.net
N-Acyl-2,2-dimethylaziridines (related system)Concentrated H2SO4Oxazolines researchgate.net
N-Acyl-2,2-dimethylaziridines (related system)WaterAmidoalcohols researchgate.net

Scaffolds for Investigating Mechanistic Biological Interactions

The rigid and conformationally constrained nature of the this compound scaffold makes it an ideal framework for designing molecules that can interact with biological targets in a specific manner. This has led to its widespread use in medicinal chemistry and chemical biology. evitachem.com

Design and Synthesis of Molecular Probes for Biological Systems

Molecular probes are essential tools for understanding complex biological processes. The this compound scaffold can be readily functionalized with reporter groups, such as fluorescent tags or photoaffinity labels, to create potent and selective molecular probes. These probes can then be used to visualize and study the localization and dynamics of biological targets within cells and tissues. For example, derivatives have been used in the development of fluorescent indicators for calcium imaging. googleapis.comgoogleapis.com

Studies of Protein-Ligand Binding and Receptor Interactions

The well-defined three-dimensional structure of molecules derived from the this compound scaffold allows for a detailed investigation of protein-ligand interactions. By systematically modifying the substituents on the scaffold, researchers can probe the specific steric and electronic requirements of a protein's binding pocket. This information is invaluable for the rational design of more potent and selective ligands. Compounds incorporating this scaffold have been investigated as ligands for G-protein coupled receptors (GPCRs), specifically as muscarinic receptor agonists. google.comgoogle.comgoogle.com

Investigation of Enzymatic Transformations and Inhibition Mechanisms

The strained rings of the this compound system can mimic the transition states of certain enzymatic reactions. This property makes derivatives of this scaffold potential inhibitors of enzymes that process similar substrates. By studying the interactions of these molecules with enzymes, researchers can gain insights into the catalytic mechanisms and develop potent enzyme inhibitors. For example, related pyrazole (B372694) derivatives have been studied as inhibitors of liver alcohol dehydrogenase. researchgate.net Furthermore, the inhibition of enzymes like GSK-3β has been explored with compounds containing related heterocyclic structures, which has implications for diseases such as Alzheimer's and diabetes. googleapis.comgoogle.com

Table 2: Biological Targets Investigated with this compound Derivatives and Related Structures

Compound/Derivative ClassBiological TargetApplication/SignificanceRef.
Spiro compounds containing the scaffoldMuscarinic M1 receptor (GPCR)Potential treatment for Alzheimer's disease, insulin (B600854) resistance, and type 2 diabetes google.comgoogle.comgoogle.com
Functionalized derivativesCalcium ion channelsMolecular probes for cellular imaging googleapis.comgoogleapis.com
Related pyrazole structuresLiver alcohol dehydrogenaseEnzyme inhibition studies researchgate.net
Related heterocyclic compoundsGlycogen synthase kinase 3β (GSK-3β)Potential therapeutic target for Alzheimer's disease and diabetes googleapis.comgoogle.com

Contribution to Catalysis Research

The rigid, three-dimensional structure of the this compound scaffold and its derivatives makes them intriguing candidates for roles in catalysis, particularly as chiral ligands for transition metal catalysts or as organocatalysts.

Exploration of this compound Derivatives as Organocatalysts or Ligands

The exploration of this compound derivatives in catalysis is an emerging field, with much of the foundational research drawing parallels from its close analogue, 3-azabicyclo[3.1.0]hexane. The synthesis of these bicyclic systems often employs transition metals like rhodium, palladium, and copper, where the nitrogen and oxygen atoms of the scaffold can coordinate with the metal center. bohrium.comresearchgate.net This interaction is fundamental to their potential application as ligands.

Chiral versions of these scaffolds are of particular interest for asymmetric catalysis, a cornerstone of modern synthetic chemistry for producing enantiomerically pure compounds, especially for the pharmaceutical industry. researchgate.net The synthesis of enantioselective 3-azabicyclo[3.1.0]hexanes has been achieved using palladium catalysis with chiral ligands. researchgate.net This success suggests a strong potential for chiral this compound derivatives to serve as novel ligands themselves, capable of inducing stereoselectivity in a variety of chemical transformations.

While direct application as organocatalysts is less documented, the inherent functionalities of the scaffold—a Lewis basic nitrogen and oxygen—provide sites for potential catalytic activity in metal-free reaction systems. The development of synthetic methods for these scaffolds is often catalyzed by transition metals, as detailed in the table below.

Catalyst SystemReaction TypeSubstrate ExampleKey Finding
Dirhodium(II) acetateIntramolecular CyclopropanationN-Boc-2,5-dihydropyrroleEnables synthesis with very low catalyst loadings (0.005 mol %), a key step towards efficient and practical production. nih.gov
Copper(I) / Copper(II)Oxidative Cyclization / AnnulationN-allyl enamine carboxylatesCopper catalysts facilitate the formation of the bicyclic ring system through various oxidative pathways. bohrium.comresearchgate.netresearchgate.net
PalladiumAerobic Annulation / Asymmetric CyclizationCsp³-H bonds / 1,6-enynesPalladium catalysts have been developed for novel C-H activation strategies and for the asymmetric synthesis of chiral bicyclo[3.1.0]hexane frameworks. researchgate.netresearchgate.net

Applications in Advanced Material Science

The unique bicyclic structure of this compound is not only of interest in pharmaceuticals but also in the field of material science, where it can be incorporated into larger molecules to create materials with enhanced properties.

Development of Innovative Polymers and Coatings

Derivatives of this compound are being explored as monomers or additives in the creation of advanced polymers and coatings. The presence of the bicyclic structure can impart desirable characteristics such as increased rigidity, thermal stability, and durability.

Research has shown that incorporating compounds like tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate and Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate into polymer matrices can significantly enhance their physical properties. chemimpex.com The ability of this scaffold to form stable linkages is a key advantage. For instance, its integration into polymers has been demonstrated to improve thermal stability and mechanical strength, making the resulting materials suitable for high-performance applications where they must withstand significant stress and temperature variations. These enhanced materials have potential uses in specialized coatings and adhesives. chemimpex.com

DerivativeApplication AreaObserved Improvement
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylatePolymers, Coatings, AdhesivesModification of polymer properties. chemimpex.com
Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylatePolymers, CoatingsEnhanced thermal stability and mechanical properties.

Green Chemistry Principles in this compound Synthesis

The synthesis of complex molecules like this compound is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. Significant progress has been made in developing more eco-friendly synthetic routes for the closely related 3-azabicyclo[3.1.0]hexane scaffold, with these principles being directly applicable to its oxa-analogue. bohrium.com

Key areas of improvement include:

Catalyst Efficiency: A major focus has been on improving the efficiency of the transition metal catalysts used in the synthesis. For example, methods have been developed for the rhodium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole that require catalyst loadings as low as 0.005 mol%. nih.gov Such high turnover numbers mean less catalyst is needed, reducing cost and minimizing metal waste.

Process Optimization: Researchers have developed "telescoped" reaction conditions where multiple synthetic steps are performed in a single pot without isolating intermediates. This approach saves time, reduces the use of solvents for workup and purification, and minimizes material loss. nih.gov

Atom Economy: Synthetic strategies are designed to maximize the incorporation of atoms from the reactants into the final product. Transition-metal-catalyzed cyclization and annulation reactions are often highly efficient in this regard. bohrium.comresearchgate.net

Alternative Methodologies: There is a growing interest in moving away from traditional methods towards more sustainable approaches. This includes the development of transition-metal-free synthesis pathways and the exploration of photocatalytic and electrochemical methods, which can often be conducted under milder and more environmentally benign conditions. bohrium.com

The ongoing challenge is to expand the substrate scope for these green methodologies and to further develop asymmetric synthesis techniques that are both efficient and environmentally friendly. bohrium.com

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 3-Oxa-6-azabicyclo[3.1.0]hexane and its derivatives?

  • Methodological Answer : The synthesis often involves cyclopropanation reactions, such as palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, which yields high diastereoselectivity . Epoxide ring-opening via nucleophilic substitution (e.g., amines, alcohols) under acidic/basic conditions is another key step, leveraging the compound's bicyclic oxirane structure . Oxidation (e.g., KMnO₄) and reduction (e.g., LiAlH₄) can modify functional groups, enabling access to lactones, diols, or substituted derivatives .

Q. How does the bicyclic structure of this compound influence its reactivity?

  • Methodological Answer : The fused oxirane and cyclopropane rings create significant ring strain, enhancing reactivity in ring-opening and cycloaddition reactions. For example, the epoxide group undergoes nucleophilic attack, while the cyclopropane ring participates in [2+1] or [3+2] cycloadditions. X-ray crystallography confirms a boat conformation in derivatives, which impacts stereochemical outcomes in substitution reactions .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify ring strain effects (e.g., deshielded protons on the cyclopropane ring) and substituent positions.
  • X-ray Diffraction : Resolves conformational details (e.g., boat vs. chair) and bond angles critical for reactivity predictions .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns, particularly for halogenated derivatives .

Advanced Research Questions

Q. How can computational modeling optimize stereoselective synthesis of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations predict transition states for cyclopropanation and epoxide ring-opening, guiding catalyst selection (e.g., Pd vs. Ru) to control diastereoselectivity . Retrosynthetic AI tools (e.g., Pistachio, Reaxys) analyze feasible routes by cross-referencing reaction databases . Molecular dynamics simulations model conformational flexibility to explain regioselectivity in substitution reactions .

Q. What strategies address contradictions in biological activity data for azabicyclohexane-based pharmaceuticals?

  • Methodological Answer :

  • SAR Studies : Systematic variation of substituents (e.g., alkyl, aryl groups) on the bicyclic core identifies pharmacophores. For instance, 6-amino-3-azabicyclo[3.1.0]hexane derivatives show enhanced antimicrobial activity but require balancing lipophilicity for blood-brain barrier penetration .
  • Metabolic Profiling : LC-MS/MS tracks metabolite stability, as oxidation of the cyclopropane ring can reduce efficacy .
  • Crystallography : Correlates target protein binding (e.g., DNA gyrase in Trovafloxacin) with substituent orientation to resolve potency discrepancies .

Q. How do conformational dynamics of this compound derivatives affect their pharmacological properties?

  • Methodological Answer : Boat conformations (observed in X-ray studies) increase steric hindrance, slowing metabolic degradation but reducing solubility. Chair-like conformations, though less common, improve binding to planar enzyme active sites (e.g., topoisomerase inhibitors) . Pressure-dependent NMR experiments quantify energy barriers for ring-flipping, guiding derivatization for kinetic stability .

Q. What are the challenges in scaling up enantioselective synthesis of this compound intermediates?

  • Methodological Answer :

  • Catalyst Efficiency : Heterogeneous catalysts (e.g., Pd/C) reduce metal leaching but may lower enantiomeric excess (ee) compared to homogeneous systems .
  • Purification : Simulated moving bed (SMB) chromatography separates diastereomers, but cyclopropane ring sensitivity limits solvent choices .
  • Process Analytics : PAT tools (e.g., inline FTIR) monitor reaction progress to avoid over-oxidation or epimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxa-6-azabicyclo[3.1.0]hexane
Reactant of Route 2
3-Oxa-6-azabicyclo[3.1.0]hexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.